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molecular formula C15H16N4O B8272072 7-(2-Hydroxyethylamino)-5-methyl-3-phenyl-1H-pyrazolo[4,3-b]pyridine

7-(2-Hydroxyethylamino)-5-methyl-3-phenyl-1H-pyrazolo[4,3-b]pyridine

Cat. No. B8272072
M. Wt: 268.31 g/mol
InChI Key: JFKRRXYLCIOWJA-UHFFFAOYSA-N
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Patent
US04833136

Procedure details

A solution of 7-chloro-5-methyl-3-phenyl-1H-pyrazolo[4,3-b]pyridine (D9) (0.63 g) in xylene (15 ml) with ethanolamine (1.5 ml) was heated at reflux for 3 days under nitrogen. The solvent was then removed under reduced pressure and the residue dissolved in water with the minimum amount of methanol with warming. This solution was brought to pH9 by addition of 10% sodium hydroxide and then further diluted with water. The resulting emulsion was left to stand overnight to give the title compound as a pale yellow crystalline solid which was collected, washed with water and dried under vacuum to afford the title compound (0.686 g, 95%), m.p. softening and partial melting at 135° with resolidification and melting at 186°-188°. (Found: C, 64.58; H, 6.42; N, 20.06. C15H16N4O.1/2H2O requires C, 64.96; H, 6.18; N, 20.20%).
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]2[C:9]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[N:10][NH:11][C:3]=12.[CH2:18]([CH2:20][NH2:21])[OH:19]>C1(C)C(C)=CC=CC=1>[OH:19][CH2:18][CH2:20][NH:21][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]2[C:9]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[N:10][NH:11][C:3]=12

Inputs

Step One
Name
Quantity
0.63 g
Type
reactant
Smiles
ClC1=C2C(=NC(=C1)C)C(=NN2)C2=CC=CC=C2
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(O)CN
Name
Quantity
15 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 days under nitrogen
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water with the minimum amount of methanol
TEMPERATURE
Type
TEMPERATURE
Details
with warming
ADDITION
Type
ADDITION
Details
This solution was brought to pH9 by addition of 10% sodium hydroxide
ADDITION
Type
ADDITION
Details
further diluted with water
WAIT
Type
WAIT
Details
The resulting emulsion was left

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCCNC1=C2C(=NC(=C1)C)C(=NN2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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